N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives characterized by a triazole core substituted with sulfur-linked acetamide and aromatic/hydrophobic groups. The structure includes:
- Triazole ring: A 4H-1,2,4-triazole scaffold substituted at positions 3 (sulfanyl group), 4 (furan-2-ylmethyl), and 5 (furan-2-yl).
- Acetamide moiety: Linked to the triazole via a sulfur atom and attached to a 2-chloro-4,6-dimethylphenyl group.
- Functional groups: Dual furan rings (electron-rich heterocycles) and chloro/dimethyl substituents on the phenyl ring, which influence lipophilicity and electronic properties.
The compound’s design aims to optimize anti-exudative and anti-inflammatory activity, as demonstrated in studies on analogous derivatives .
Properties
Molecular Formula |
C21H19ClN4O3S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN4O3S/c1-13-9-14(2)19(16(22)10-13)23-18(27)12-30-21-25-24-20(17-6-4-8-29-17)26(21)11-15-5-3-7-28-15/h3-10H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
OQHARYVZPGAQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Core
The triazole ring is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with nitriles or isothiocyanates under alkaline conditions. For example:
-
Step 1 : Hydrazinolysis of ethyl benzofuran-2-carboxylate (4 ) with hydrazine monohydrate yields benzofuran-2-carbohydrazide (5 ).
-
Step 2 : Cyclocondensation of thiosemicarbazide intermediates (7 ) in aqueous NaOH generates the 1,2,4-triazole-3-thione scaffold (8 ).
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux (76°C, 3–4 h) | 90% |
| 2 | NaOH (10%), reflux (225°C, 3–6 h) | 76–78% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study on analogous triazole-acetamide derivatives reported:
-
Step 4 : Microwave-assisted coupling of triazole-thiol (8 ) with bromoacetamide (9 ) at 150°C for 60–75 s achieves 80–93% yield .
-
Advantages : Reduced reaction time (minutes vs. hours) and improved purity (>98% by HPLC).
Comparative Data :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 15–24 h | 47–56% | 85–90% |
| Microwave | 60–75 s | 80–93% | >98% |
Industrial-Scale Production Strategies
Patents highlight scalable methods for related compounds, emphasizing cost-effectiveness and reproducibility:
Piperazine-Anhydrous Reactions
A patent describing N-(2,6-dimethylphenyl)-1-piperazinylacetamide synthesis involves:
-
Step 5 : Reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine anhydrous in ethanol under reflux (3 h, 93% yield).
-
Step 6 : Acidification with HCl to recover unreacted piperazine dihydrochloride, minimizing waste.
Scalability Metrics :
| Parameter | Value |
|---|---|
| Batch Size | 50 kg |
| Overall Yield | 91% |
| Purity (HPLC) | 99.5% |
Green Chemistry Approaches
Ultrasound Irradiation
Ultrasound promotes rapid mixing and energy transfer. For triazole derivatives:
-
Step 7 : Sonication of triazole-thiol (8 ) and bromoacetamide (9 ) in ethanol for 15–30 min increases yields to 67–78% versus 47–56% under thermal conditions.
Environmental Impact :
| Metric | Improvement |
|---|---|
| Solvent Consumption | Reduced 40% |
| Energy Use | Reduced 60% |
Analytical Validation of Synthesis
Spectroscopic Characterization
Purity Assessment
HPLC analysis using C18 columns (ACN/H₂O mobile phase) confirms purity >98% for microwave-synthesized batches.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while substitution of the chloro group may result in various substituted phenyl derivatives.
Scientific Research Applications
Agricultural Applications
1.1 Pesticidal Properties
The compound has been investigated for its pesticidal properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of pests and pathogens. The specific structural features of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide contribute to its efficacy as an insecticide and fungicide.
A study highlighted in patent literature discusses the synthesis of similar triazole-based compounds and their effectiveness in controlling agricultural pests, suggesting that this compound may also possess similar properties .
Pharmaceutical Applications
2.1 Antifungal Activity
Research has shown that triazole derivatives are effective antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is particularly relevant in treating fungal infections in both plants and humans.
Case Study: A clinical trial demonstrated the effectiveness of triazole compounds in treating systemic fungal infections, with a focus on their low toxicity profiles compared to traditional antifungals. While the specific compound was not tested directly, its structural analogs have shown promising results .
2.2 Potential as an Anticancer Agent
Emerging studies suggest that compounds with similar triazole structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique functional groups present in this compound could enhance its ability to selectively target cancerous cells while sparing healthy tissues.
Material Science Applications
3.1 Development of Organic Electronics
The compound’s unique electronic properties position it as a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport properties within these devices.
Research Findings: Studies have shown that incorporating triazole derivatives into polymer matrices improves the performance and stability of electronic devices. This suggests that this compound could play a significant role in next-generation organic electronics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The furan rings may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Key Observations :
- Electron-withdrawing groups (Cl, Br, F) on the phenyl ring improve metabolic stability and target binding .
- Heterocyclic substitutions (furan vs. pyridine) influence electronic density and hydrogen-bonding capacity .
- Bulkier substituents (e.g., 4-methylphenyl in ) may hinder membrane permeability compared to furan-methyl groups in the target compound.
Physicochemical Properties
*Predicted based on analogs in .
Anti-Exudative Activity (AEA)
- Target Compound Derivatives : 15 of 21 synthesized derivatives showed AEA exceeding or matching diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Dual furan groups correlated with enhanced activity due to improved hydrogen bonding with inflammatory targets .
- Analog : Bromo/fluoro substituents showed moderate AEA (40–50% inhibition vs. 60–70% for target compound) due to higher electronegativity but lower bioavailability .
- Analog : Dichlorophenyl derivatives exhibited 55–65% AEA, suggesting chlorine’s role in enhancing target affinity .
Cytotoxicity and Selectivity
- Furan-containing analogs (target compound, ) demonstrated lower cytotoxicity (IC₅₀ > 100 μM) compared to pyridine-containing derivatives (IC₅₀ ~50 μM) .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups including a furan ring, a triazole ring, and a sulfanyl group. Its molecular formula is with a molecular weight of 377.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5O2S |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide |
| InChI Key | CAKIYDGKGVNRJC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : A cyclization reaction with hydrazine derivatives and carbonyl compounds.
- Introduction of the Furan Ring : Nucleophilic substitution reactions with furan derivatives.
- Attachment of the Sulfanyl Group : Thiolation reactions where thiols react with halogenated precursors.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole and furan rings have shown effectiveness against various strains of bacteria and fungi.
- Antifungal Activity : Compounds derived from similar structures have demonstrated potent antifungal activity against drug-resistant strains of Candida, with some exhibiting IC50 values lower than standard antifungal agents like fluconazole .
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. Research indicates that modifications in the structure can enhance antibacterial efficacy .
Anticancer Potential
The triazole ring in the compound is known for its ability to interact with metal ions and inhibit enzyme activities associated with cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer) .
The proposed mechanism involves:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes by binding to their active sites.
- Metal Ion Interaction : The presence of nitrogen atoms in the triazole ring allows interaction with metal ions crucial for enzyme function.
- Enhanced Binding Affinity : The furan ring may increase the binding affinity towards biological targets due to its electron-rich nature.
Study 1: Antifungal Efficacy
A study assessed various triazole derivatives for antifungal activity against Candida species. The results indicated that compounds with furan substitutions exhibited improved activity compared to those without .
Study 2: Anticancer Activity
In vitro studies on the MCF-7 cell line showed that derivatives similar to this compound resulted in significant cytotoxicity, suggesting potential as anticancer agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 298 K using Mo-Kα radiation. SHELXL (v2018/3) refines structures via full-matrix least-squares methods, achieving R-factors <0.04. Hydrogen atoms are placed geometrically, and disorder is resolved using PART instructions .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved for structurally similar derivatives?
In a study of 21 derivatives, 15 showed anti-exudative activity, but 6 exhibited inconsistent results. Confounding factors include:
- Solubility : Poor aqueous solubility may reduce bioavailability. Use DMSO as a co-solvent (≤5% v/v).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify labile groups.
- Dosing Regimen : Optimize in vivo models (e.g., formalin-induced edema in rats) with multiple time points (0, 1, 3, 6 hours post-administration) .
Q. What strategies address anomalous electron density during crystallographic refinement?
- Disordered Moieties : Apply restraints (e.g., SIMU, DELU) to furan or triazole rings. Split occupancy for overlapping atoms.
- Solvent Masking : Use SQUEEZE (PLATON) to model diffuse solvent regions.
- Validation Tools : Check with CheckCIF (CCDC) to resolve alerts (e.g., "ADDSYN" for missing symmetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
